Cas no 91229-86-6 (tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate)

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate structure
91229-86-6 structure
Nome do Produto:tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
N.o CAS:91229-86-6
MF:C14H26BrNO4
MW:352.264544010162
MDL:MFCD22576481
CID:1029065
PubChem ID:11142700

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
    • 5-Bromo-N-[(tert-butoxy)carbonyl]-L-norvaline tert-butyl ester
    • tert-butyl (2S)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
    • AX8258423
    • tert-Butyl 5-bromo-N-(tert-butoxycarbonyl)-L-norvalinate
    • N-(tert-Butoxycarbonyl)-5-bromo-L-norvaline tert-butyl ester
    • (S)-tert-butyl 5-bromo-2-(tert-butoxycarbonylamino)pentanoate
    • 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-L-norvaline 1,1-dimethylethyl ester (ACI)
    • tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
    • TERT-BUTYL (2S)-5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PENTANOATE
    • L-Norvaline, 5-bromo-N-[(1,1-dimethylethoxy)carbonyl]-,1,1-dimethylethyl ester
    • DTXSID10456771
    • DB-317541
    • AKOS022171634
    • F11556
    • DS-5608
    • 91229-86-6
    • tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
    • (S)-tert-Butyl5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
    • C14H26BrNO4
    • CS-0154599
    • tert-butyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}pentanoate
    • MFCD22576481
    • SCHEMBL13422138
    • MDL: MFCD22576481
    • Inchi: 1S/C14H26BrNO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1
    • Chave InChI: UOJPSBYBSNFVHA-JTQLQIEISA-N
    • SMILES: [C@@H](CCCBr)(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 351.10452g/mol
  • Massa monoisotópica: 351.10452g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 9
  • Complexidade: 331
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.3
  • Superfície polar topológica: 64.599

Propriedades Experimentais

  • Densidade: 1.218

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S90100-1g
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
91229-86-6 95%
1g
¥471.0 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225239-1g
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
91229-86-6 95%
1g
¥490.00 2024-04-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VZ838-50mg
tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
91229-86-6 95+%
50mg
299.0CNY 2021-07-14
abcr
AB460721-5 g
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate, 95% (Boc-L-Nva(5-Br)-OtBu); .
91229-86-6 95%
5g
€1,044.40 2023-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S90100-100mg
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
91229-86-6 95%
100mg
¥115.0 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225239-5g
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
91229-86-6 95%
5g
¥1821.00 2024-04-25
eNovation Chemicals LLC
Y1106794-5g
tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
91229-86-6 95%
5g
$900 2024-07-23
Chemenu
CM194728-5g
tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
91229-86-6 95%
5g
$684 2023-02-18
Chemenu
CM194728-250mg
tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
91229-86-6 95%
250mg
$128 2023-02-18
1PlusChem
1P00IGZY-250mg
L-Norvaline, 5-bromo-N-[(1,1-dimethylethoxy)carbonyl]-,1,1-dimethylethyl ester
91229-86-6 95%
250mg
$58.00 2024-04-20

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran
1.2 Reagents: Sodium borohydride
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane
Referência
Facile new method for preparation of optically active protected proline
Yamaguchi, Jun-ichi; et al, Chemistry Letters, 1996, (8), 621-622

Método de produção 2

Condições de reacção
Referência
Utility of tetrathiomolybdate and tetraselenotungstate: efficient synthesis of cystine, selenocystine, and their higher homologs
Bhat, Ramakrishna G.; et al, Tetrahedron Letters, 2003, 44(28), 5251-5253

Método de produção 3

Condições de reacção
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 20 min, 0 °C
1.2 Reagents: Water Solvents: Hexane ,  Ethyl acetate ;  0 °C
Referência
[13C3,15N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation
Tanigawa, Takahiro; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2046-2049

Método de produção 4

Condições de reacção
Referência
Synthesis of Nα,Nδ-protected Nδ-hydroxy-L-ornithine from L-glutamic acid
Olsen, Richard K.; et al, Journal of Organic Chemistry, 1984, 49(19), 3527-34

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8α,9R)- Solvents: Toluene ,  Water ;  14 h, rt
2.1 Reagents: Citric acid Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  rt
4.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  10 min, rt; rt → 0 °C
4.2 Solvents: Ethanol ,  Tetrahydrofuran ;  0 °C; overnight, 0 °C → rt
5.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 20 min, 0 °C
5.2 Reagents: Imidazole Solvents: Dichloromethane ;  1 min, 0 °C; 2 h, 0 °C
Referência
Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2004, (21), 4391-4396

Método de produção 6

Condições de reacção
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane
Referência
Facile new method for preparation of optically active protected proline
Yamaguchi, Jun-ichi; et al, Chemistry Letters, 1996, (8), 621-622

Método de produção 7

Condições de reacção
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  10 min, rt; rt → 0 °C
1.2 Solvents: Ethanol ,  Tetrahydrofuran ;  0 °C; overnight, 0 °C → rt
2.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 20 min, 0 °C
2.2 Reagents: Imidazole Solvents: Dichloromethane ;  1 min, 0 °C; 2 h, 0 °C
Referência
Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2004, (21), 4391-4396

Método de produção 8

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  rt
2.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  10 min, rt; rt → 0 °C
2.2 Solvents: Ethanol ,  Tetrahydrofuran ;  0 °C; overnight, 0 °C → rt
3.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 20 min, 0 °C
3.2 Reagents: Imidazole Solvents: Dichloromethane ;  1 min, 0 °C; 2 h, 0 °C
Referência
Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2004, (21), 4391-4396

Método de produção 9

Condições de reacção
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  10 min, rt; rt → -5 °C
1.2 Solvents: Ethanol ,  Tetrahydrofuran ;  -5 °C; 17 h, -5 °C
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 20 min, 0 °C
2.2 Reagents: Water Solvents: Hexane ,  Ethyl acetate ;  0 °C
Referência
[13C3,15N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation
Tanigawa, Takahiro; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2046-2049

Método de produção 10

Condições de reacção
1.1 Reagents: Citric acid Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  rt
3.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  10 min, rt; rt → 0 °C
3.2 Solvents: Ethanol ,  Tetrahydrofuran ;  0 °C; overnight, 0 °C → rt
4.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 20 min, 0 °C
4.2 Reagents: Imidazole Solvents: Dichloromethane ;  1 min, 0 °C; 2 h, 0 °C
Referência
Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2004, (21), 4391-4396

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Raw materials

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Preparation Products

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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:91229-86-6)tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate
A1093917
Pureza:99%
Quantidade:5g
Preço ($):374.0